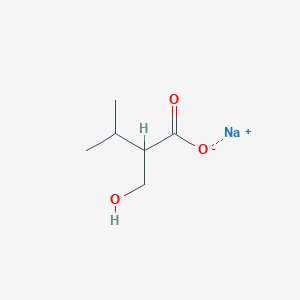
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride (DFCA-HCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 269.7 g/mol and a melting point of 190-192°C. DFCA-HCl has been used extensively in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Metabolic Pathways and Biological Interactions
- Research on the metabolites of cyclohexylamine in humans and animals indicates that this compound is mainly excreted unchanged, with minor metabolization. In rats, metabolism mainly occurs through hydroxylation of the cyclohexane ring, in humans by deamination, and in guinea pigs and rabbits by ring hydroxylation and deamination (Renwick & Williams, 1972).
Chemical Synthesis and Reactions
- Cyclohexa-1,4-dienes, similar in structure to the cyclohexane ring in 1-(Difluoromethyl)cyclohexan-1-amine, have been used in Brønsted acid-catalyzed transfer hydrogenation, demonstrating the versatility of cyclohexane derivatives in organic synthesis (Chatterjee & Oestreich, 2016).
- The study of stable carbonium ions involving cyclohexyl derivatives provides insights into the reactivity and stability of such compounds, which could be relevant for understanding the behavior of 1-(Difluoromethyl)cyclohexan-1-amine hydrochloride (Olah et al., 1967).
Bioisostere and Drug Design Applications
- The difluoromethyl group, a component of 1-(Difluoromethyl)cyclohexan-1-amine hydrochloride, is considered a lipophilic hydrogen bond donor and has been studied for its potential as a bioisostere in drug design. This research is significant for the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).
Advanced Materials
- Compounds with cyclohexane structures are also explored in the development of advanced materials. For example, research on polyimides based on cyclohexane derivatives has shown promising results for creating materials with excellent thermal stability and solubility, which could have implications for the use of 1-(Difluoromethyl)cyclohexan-1-amine hydrochloride in material science (Yang, Su, & Hsiao, 2004).
Propriétés
IUPAC Name |
1-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h6H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVKXNCHLMBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)










